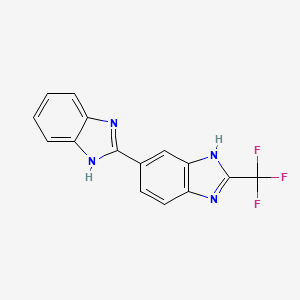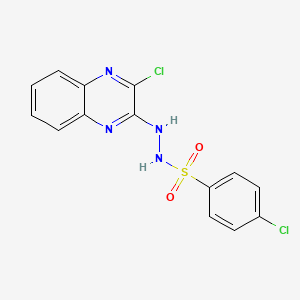
4-chloro-N'-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N’-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a quinoxaline ring, a sulfonohydrazide group, and two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide typically involves the reaction of 3-chloro-2-quinoxalinecarboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N’-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
4-chloro-N’-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-chloro-N’-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The quinoxaline ring is known to interact with DNA and proteins, leading to various biological effects. The sulfonohydrazide group can form hydrogen bonds and other interactions, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N’-(3-trifluoromethyl-2-quinoxalinyl)benzenesulfonohydrazide
- N-(3-chloro-2-quinoxalinyl)-4-methylbenzenesulfonamide
- 4-chloro-N-(3-chloro-2-quinoxalinyl)-3-nitrobenzenesulfonamide
Uniqueness
4-chloro-N’-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a sulfonohydrazide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H10Cl2N4O2S |
|---|---|
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
4-chloro-N'-(3-chloroquinoxalin-2-yl)benzenesulfonohydrazide |
InChI |
InChI=1S/C14H10Cl2N4O2S/c15-9-5-7-10(8-6-9)23(21,22)20-19-14-13(16)17-11-3-1-2-4-12(11)18-14/h1-8,20H,(H,18,19) |
Clave InChI |
QKTSQMBXYAUCBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(ethoxycarbonyl)amino]-2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-3,3,3-trifluoropropanoate](/img/structure/B13375872.png)
![Methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B13375875.png)
![6-(2-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375882.png)
![N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B13375890.png)
![N-(4-chlorobenzyl)-N-[2-(2-pyrimidinyloxy)ethyl]amine](/img/structure/B13375893.png)
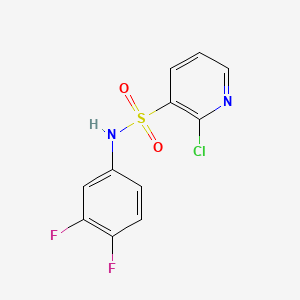
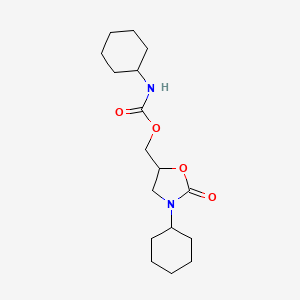
![1-[1-(4-chlorophenyl)-4-(4-methoxybenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B13375906.png)
![N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B13375910.png)
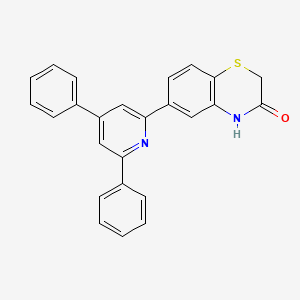
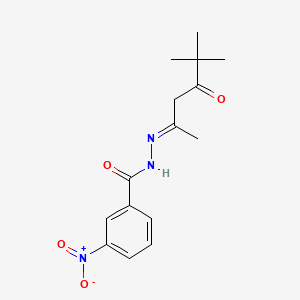
![4-(acetylamino)-N-{1-[(2,6-dimethylanilino)carbonyl]cyclohexyl}-N-methylbenzamide](/img/structure/B13375919.png)
![1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13375924.png)
